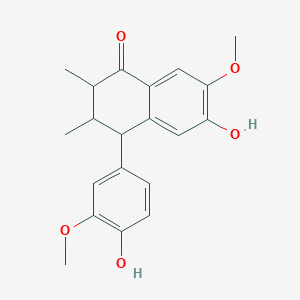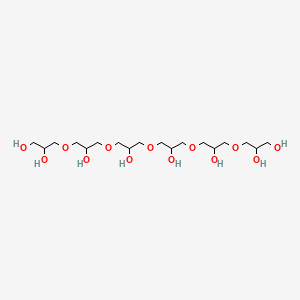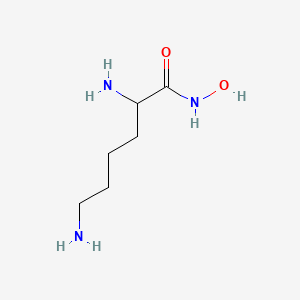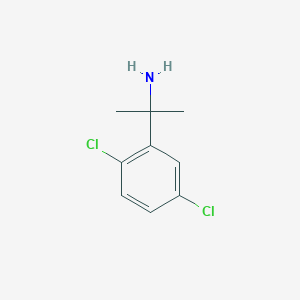
6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Arisantetralona B es un producto natural con la fórmula molecular C20H22O5 y un peso molecular de 342.39 g/mol . Es un compuesto lignano aislado de los frutos de Schisandra arisanensis . Este compuesto se utiliza principalmente para fines de investigación en ciencias de la vida y ha mostrado potencial en diversas aplicaciones científicas .
Métodos De Preparación
Análisis De Reacciones Químicas
La Arisantetralona B experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y las condiciones comunes utilizadas en estas reacciones incluyen:
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas o básicas.
Reducción: Reactivos como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Reactivos como halógenos (por ejemplo, cloro, bromo) o nucleófilos (por ejemplo, hidróxido, alcóxido).
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
La Arisantetralona B tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Mecanismo De Acción
El mecanismo de acción de la Arisantetralona B implica su interacción con diversos objetivos y vías moleculares. Se cree que ejerce sus efectos a través de la modulación de las vías de estrés oxidativo, la inhibición de mediadores inflamatorios y la inducción de apoptosis en células cancerosas . Los objetivos y vías moleculares específicos involucrados aún están bajo investigación, pero los estudios preliminares sugieren que puede interactuar con enzimas y receptores clave involucrados en estos procesos .
Comparación Con Compuestos Similares
La Arisantetralona B es parte de un grupo de compuestos lignanos, incluyendo las Arisantetralonas A, C y D, que comparten un esqueleto similar de ariletetralona . Otros compuestos relacionados incluyen las Arisanschininas F-L, que son lignanos de dibenzociclooctadieno C(18) polioxigenados . En comparación con estos compuestos similares, la Arisantetralona B es única debido a su estructura química específica y potenciales actividades biológicas .
Propiedades
Fórmula molecular |
C20H22O5 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C20H22O5/c1-10-11(2)20(23)14-9-18(25-4)16(22)8-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3 |
Clave InChI |
WFNWOPFVZGRWFA-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)

![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)

![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)

![5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B12301446.png)
![10-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12301453.png)
![2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301458.png)
![9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI)](/img/structure/B12301470.png)

